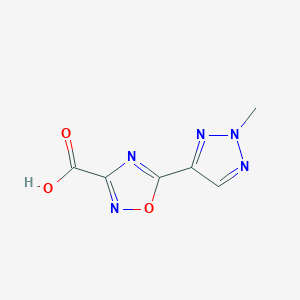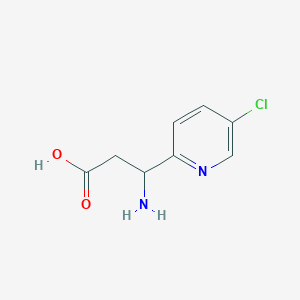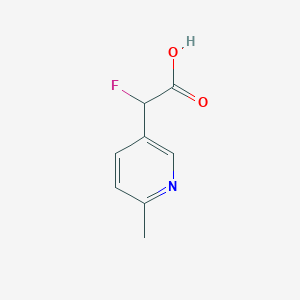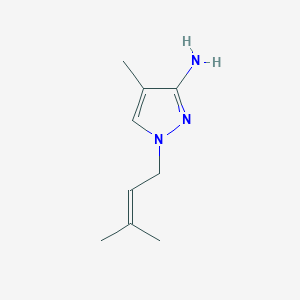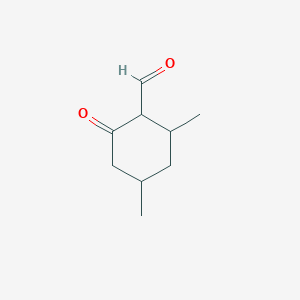
2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H14O2. It is a derivative of cyclohexane, featuring two methyl groups at positions 2 and 4, a ketone group at position 6, and an aldehyde group at position 1. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of cyclohexanone derivatives. For instance, starting with 2,4-dimethylcyclohexanone, the compound can be synthesized by introducing an aldehyde group at the 1-position through formylation reactions. This process typically involves the use of reagents such as formic acid or formaldehyde under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are used to facilitate the formylation and oxidation reactions. The reaction conditions are optimized to maintain the stability of the compound and prevent over-oxidation or unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: 2,4-Dimethyl-6-oxocyclohexane-1-carboxylic acid
Reduction: 2,4-Dimethyl-6-hydroxycyclohexane-1-methanol
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-Oxocyclohexane-1-carbaldehyde: Similar structure but lacks the methyl groups at positions 2 and 4.
3,3-Dimethyl-5-oxocyclohexane-1-carbaldehyde: Similar structure but with different positions of the methyl groups and ketone.
Uniqueness
2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both methyl groups and the ketone and aldehyde functionalities allows for a wide range of chemical transformations and applications .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,4-dimethyl-6-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-6-3-7(2)8(5-10)9(11)4-6/h5-8H,3-4H2,1-2H3 |
InChI Key |
SISCTFZCGQLTIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(=O)C1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate](/img/structure/B13062754.png)
![6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine](/img/structure/B13062757.png)




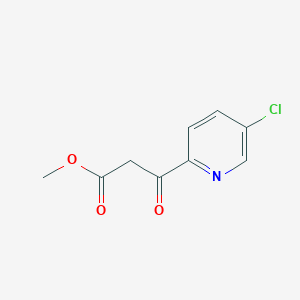

![2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid](/img/structure/B13062812.png)
